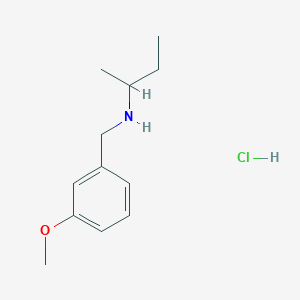

N-(3-Methoxybenzyl)-2-butanamine hydrochloride

説明

N-(3-Methoxybenzyl)-2-butanamine hydrochloride is a chemical compound with the CAS Number: 935250-88-7 . It has a molecular weight of 229.75 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H19NO.ClH/c1-3-4-8-13-10-11-6-5-7-12(9-11)14-2;/h5-7,9,13H,3-4,8,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 229.75 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Cascade Reactions and Synthesis

N-(3-Methoxybenzyl)-2-butanamine hydrochloride has been utilized in cascade reactions for synthesizing complex organic compounds. For instance, it was involved in a one-pot three-component reaction leading to the creation of 3-spirocyclopropanated 2-azetidinones, showcasing its utility in advanced organic synthesis (Zanobini, Brandi, & Meijere, 2006).

Neuroprotective Effects

Studies have explored the potential neuroprotective effects of compounds related to this compound. For example, LY042826 and LY393615, which are similar in structure, have shown significant protection against ischemia-induced hippocampal damage and reduced infarct volume in models of cerebral ischemia (Hicks, Ward, & O'Neill, 2000).

Antimicrobial Activity

This compound and its derivatives have demonstrated potential antimicrobial activity. A series of novel imidazole bearing isoxazole derivatives containing the methoxybenzyl group have shown significant antimicrobial properties (Maheta, Patel, & Naliapara, 2012).

Alkaloid Synthesis

This compound is also employed in the asymmetric synthesis of alkaloids. For example, it has been used in synthesizing (+)-pseudococaine, demonstrating its application in creating complex natural products (Brock et al., 2012).

Receptor Interaction Studies

This compound derivatives have been studied for their interaction with receptors, such as in the case of novel NBOMe derivatives of phenethylamines. These studies are crucial for understanding the pharmacological profile of new psychoactive substances (Rickli et al., 2015).

Analytical Chemistry

Its derivatives have been analyzed for their presence in various substances, such as blotter papers, demonstrating the compound's relevance in forensic and analytical chemistry (Poklis et al., 2015).

作用機序

Target of Action

The primary target of N-(3-Methoxybenzyl)-2-butanamine hydrochloride is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

This compound interacts with FAAH by inhibiting its activity . This inhibition is significant, time-dependent, and dose-dependent . The mechanism of inhibition is most likely irreversible or slowly reversible . By inhibiting FAAH, the compound increases the levels of endocannabinoids, leading to enhanced signaling in the endocannabinoid system .

Biochemical Pathways

The inhibition of FAAH leads to an increase in endocannabinoid levels. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, are part of a complex cell-signaling system known as the endocannabinoid system . This system plays a crucial role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, sleep, and immune response .

Result of Action

The inhibition of FAAH by this compound leads to increased levels of endocannabinoids, enhancing signaling in the endocannabinoid system . This can result in various effects, depending on the specific physiological process being regulated by the endocannabinoid system. For example, it could potentially provide analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .

特性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-4-10(2)13-9-11-6-5-7-12(8-11)14-3;/h5-8,10,13H,4,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXVNWOELCUEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=CC=C1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3078358.png)

![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B3078366.png)

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B3078368.png)

![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride](/img/structure/B3078375.png)

![4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid](/img/structure/B3078390.png)

![Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate](/img/structure/B3078407.png)

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078439.png)

![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3078447.png)

![[3-(Pentafluorophenoxy)propyl]amine hydrochloride](/img/structure/B3078457.png)